molecular formula C17H12ClN5O B2868669 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892481-18-4

6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2868669
CAS No.: 892481-18-4
M. Wt: 337.77
InChI Key: ITYUCZNVPPIIMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidinone scaffold. Its structure includes:

  • Triazolo[4,5-d]pyrimidin-7-one core: A bicyclic system combining a triazole ring (positions 1-3) and a pyrimidinone moiety (positions 4-7).
  • Substituents: A benzyl group at position 6 and a 3-chlorophenyl group at position 2. These substituents influence physicochemical properties and biological interactions, as seen in related analogs .

Properties

IUPAC Name

6-benzyl-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-7-4-8-14(9-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-5-2-1-3-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYUCZNVPPIIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at 80°C or with triethyl orthoacetate and acetic anhydride at 160°C. These reactions yield 6-mono- or 5,6-disubstituted triazolopyrimidin-7-ones in varying yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines .

Scientific Research Applications

6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations

The triazolo[4,5-d]pyrimidinone scaffold allows extensive structural modifications. Key analogs and their substituents are summarized below:

Compound Name Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Reference
6-Benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one 3-Chlorophenyl Benzyl 333.34*
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-triazolo[4,5-d]pyrimidin-7-one 2-Chlorobenzyl 2,4-Difluorobenzyl 414.82
3-(4-Bromobenzyl)-triazolo[4,5-d]pyrimidin-7-one (8a) 4-Bromobenzyl 335.19
2-(4-Chlorophenyl)-6-hexyl-triazolo[4,5-d]pyrimidin-7-one (10a) Hexyl 331.81
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-one 2-Hydroxyphenyl Methyl (position 7) 318.32
6-{[3-(3,4-Dimethoxyphenyl)-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-derivative 3-Fluorobenzyl Oxadiazole-linked dimethoxyphenyl 463.43

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Position 6 substitutions range from aromatic (benzyl, fluorobenzyl) to aliphatic (hexyl, butyl). Aliphatic chains enhance lipophilicity, while aromatic groups may improve receptor binding .
Physicochemical Properties

Data from analogs highlight trends in melting points (mp) and spectral features:

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features Reference
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-triazolo[4,3-a]pyrimidin-5(1H)-one 184 1680 Broad OH peak at 3433 cm⁻¹; aromatic δ 6.97–8.02 ppm (¹H NMR)
2-(4-Chlorophenyl)-6-hexyl-triazolo[4,5-d]pyrimidin-7-one (10a) 78 1645 Aliphatic CH₂ signals at δ 1.29–3.29 ppm (¹H NMR)
6-Butyl-2-(4-nitrophenyl)-triazolo[4,5-d]pyrimidin-7-one (10b) 190 1670 Nitro group absorption in IR
3-(4-Bromobenzyl)-triazolo[4,5-d]pyrimidin-7-one (8a) Not reported 1661 Bromine isotopic pattern in MS

Key Observations :

  • Hydrogen Bonding : The hydroxyphenyl analog (mp 184°C) has a higher mp due to intermolecular hydrogen bonding via the OH group .
  • Aliphatic Chains : Lower mp in hexyl-substituted analogs (e.g., 78°C for 10a) reflects reduced crystallinity .
  • Electron-Deficient Groups : Nitro substituents (10b) increase polarity, contributing to higher mp (190°C) .

Biological Activity

The compound 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS Number: 1207039-72-2) belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H14ClN7O2C_{20}H_{14}ClN_7O_2 with a molecular weight of approximately 419.8 g/mol. The structure features a triazolo-pyrimidine core, which is known for its role in various pharmacological activities.

PropertyValue
Molecular Formula C20H14ClN7O2C_{20}H_{14}ClN_7O_2
Molecular Weight 419.8 g/mol
CAS Number 1207039-72-2

Anticancer Properties

Recent studies have highlighted the potential of triazolo-pyrimidine derivatives in cancer therapy. Compounds similar to 6-benzyl-3-(3-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A comparative study indicated that certain derivatives exhibited inhibition rates comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
  • Case Studies : In vitro studies showed that derivatives with halogen substitutions at the aniline moiety displayed IC50 values in the nanomolar range against HeLa and A549 cell lines. For example, compounds with a 3-chloro substitution showed enhanced activity due to increased lipophilicity and interaction with cellular targets .

Antimicrobial Activity

Triazolo-pyrimidine compounds have also been evaluated for their antimicrobial properties. Research indicates that modifications at specific positions on the triazole ring can enhance antibacterial activity against Gram-positive bacteria.

  • Research Findings : A study focusing on similar triazolo derivatives reported significant inhibition against Staphylococcus aureus and Escherichia coli strains. The activity was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis .

Other Biological Activities

In addition to anticancer and antimicrobial effects, there is emerging evidence supporting the role of triazolo-pyrimidines in modulating other biological pathways:

  • Cyclic AMP Phosphodiesterase Inhibition : Some derivatives have shown potential as phosphodiesterase inhibitors, which can influence various signaling pathways involved in inflammation and cardiovascular health .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Key factors influencing activity include:

  • Substitution Patterns : The introduction of electron-withdrawing groups (like Cl) enhances potency by improving binding affinity to target proteins.
  • Functional Groups : The presence of benzyl groups has been linked to improved solubility and bioavailability .
  • Core Modifications : Variations in the triazole or pyrimidine rings can lead to significant changes in pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.